molecular formula C13H11NO3S B1348995 Methyl 3-(benzoylamino)-2-thiophenecarboxylate CAS No. 79128-70-4

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Cat. No.: B1348995
CAS No.: 79128-70-4
M. Wt: 261.3 g/mol
InChI Key: ILRZDTPFHHAMMM-UHFFFAOYSA-N
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Description

Methyl 3-(benzoylamino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H11NO3S and its molecular weight is 261.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-(benzoylamino)-2-thiophenecarboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Structural Overview

The compound features a thiophene ring, a benzoylamino group, and a methoxycarbonyl group, which contribute to its unique chemical properties. The molecular formula and weight of this compound are critical for understanding its interactions in biological systems.

Property Details
Molecular Formula C12_{12}H11_{11}N1_{1}O2_{2}S1_{1}
Molecular Weight Approximately 229.29 g/mol

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as a ligand for various receptors or enzymes, potentially modulating their activity. This interaction could lead to several biological effects, including:

  • Anticancer Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines. The presence of the thiophene moiety is believed to enhance these properties.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity, making it a candidate for further evaluation in treating infections.

Research Findings and Case Studies

  • Anticancer Properties :
    • A study indicated that this compound showed significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
    • In vitro assays revealed IC50_{50} values indicating effective concentrations for inducing cell death in targeted cancer cells.
  • Antimicrobial Activity :
    • Preliminary evaluations suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the specific mechanisms involved.

Anticancer Activity Assay Results

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)20Inhibition of cell proliferation

Antimicrobial Activity Results

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLGram-positive
Escherichia coli64 µg/mLGram-negative

Properties

IUPAC Name

methyl 3-benzamidothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZDTPFHHAMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353332
Record name methyl 3-(benzoylamino)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-70-4
Record name methyl 3-(benzoylamino)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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